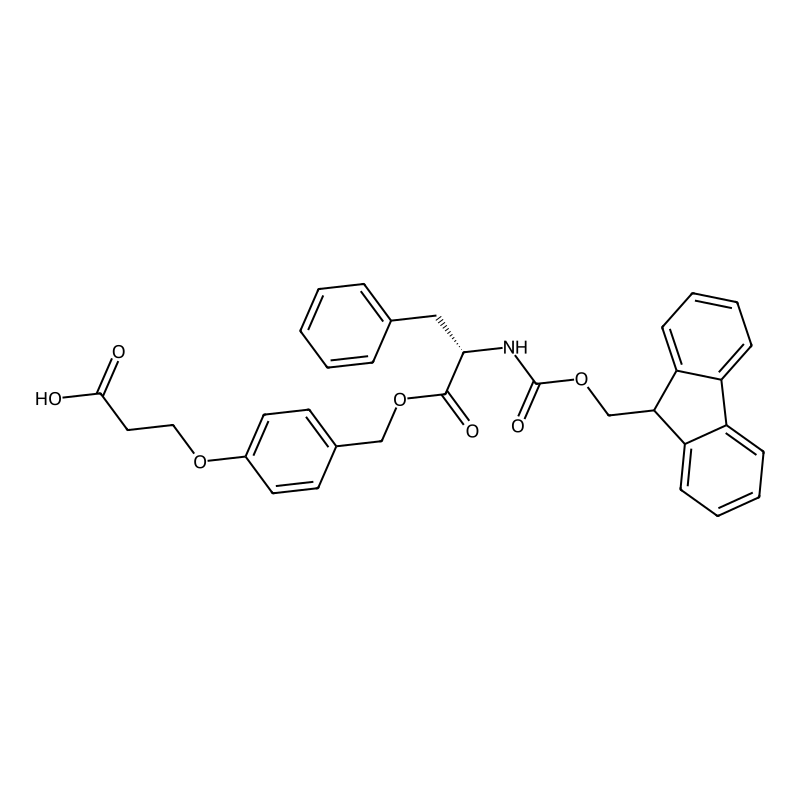

Fmoc-L-Phe-MPPA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc-L-Phe-MPPA is a specialized building block for Fmoc-based solid-phase peptide synthesis (SPPS), consisting of L-Phenylalanine pre-coupled to the 3-(4-methoxyphenyl)-3-oxopropanoic acid (MPPA) linker. The core function of the MPPA moiety, a p-alkoxyphenacyl type linker, is its photolability. This enables the final peptide to be cleaved from the solid support using UV light, a mild process that is fully orthogonal to the acidic conditions typically required for removing side-chain protecting groups. This orthogonality is the primary procurement driver for applications requiring the preservation of acid-sensitive functional groups within the peptide sequence.

Research Fit

Pre-loaded MPPA handle for direct amide anchoring to aminomethyl resins

Amide bond formation avoids the racemization-prone esterification used with Wang resin

Propionyl spacer provides reported faster TFA cleavage kinetics

References

- [1] Nielsen, J., & Lyngsø, J. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS combinatorial science, 20(8), 438–484.

- [7] Otvos, L., & Urge, L. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 438-484.

- [11] Nielsen J, Lyngsø J. Photolabile Linkers for Solid-Phase Synthesis. ACS Comb Sci. 2018 Aug 13;20(8):438-484.

Direct substitution of Fmoc-L-Phe-MPPA with a more common, acid-labile linker, such as that on a Wang or Rink Amide resin, is operationally unfeasible for its intended applications. Such a substitution would necessitate cleavage with strong acids like trifluoroacetic acid (TFA), which would destroy or modify acid-sensitive functionalities that the photolabile strategy is specifically designed to protect. Furthermore, substituting with a different class of photolabile linker (e.g., an o-nitrobenzyl type) is not a direct replacement, as differences in cleavage wavelength, kinetics, quantum yield, and side-product profiles would require significant re-optimization of the synthesis and cleavage protocols. Procuring the pre-coupled Fmoc-L-Phe-MPPA ensures validated performance and avoids the process development risks associated with non-validated linker-amino acid combinations.

Substitution Risk

Racemization Control Mismatch

Wang esterification may introduce C-terminal epimerization; amide-anchored MPPA avoids this pathway.

Dimer Formation Risk

DCC/DMAP activation on Wang resin can generate dipeptide dimers; MPPA’s amide coupling eliminates the esterification step.

Cleavage Speed Difference

Propionyl (MPPA) linker cleaves faster than acetyl (Wang) handle; reaction time and acid exposure may not transfer directly.

References

- [1] Nielsen, J., & Lyngsø, J. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS combinatorial science, 20(8), 438–484.

- [7] Otvos, L., & Urge, L. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 438-484.

- [11] Nielsen J, Lyngsø J. Photolabile Linkers for Solid-Phase Synthesis. ACS Comb Sci. 2018 Aug 13;20(8):438-484.

Enables Full Orthogonality via Photocleavage, Preserving Acid-Sensitive Groups

The p-alkoxyphenacyl ester linkage in Fmoc-L-Phe-MPPA is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions used for many side-chain deprotections. Final cleavage is achieved with UV light (typically ~365 nm), which is completely orthogonal to the strong acid cocktails (e.g., 95% TFA) required to cleave standard linkers like Wang resin. This three-dimensional orthogonal scheme allows for the selective removal of protecting groups or resin cleavage in any order.

| Evidence Dimension | Final Cleavage Condition |

| Target Compound Data | UV Irradiation (~365 nm), reagent-free, neutral pH |

| Comparator Or Baseline | Standard Wang or Rink Resin: 95% Trifluoroacetic Acid (TFA) cocktail |

| Quantified Difference | Photolytic vs. Acidolytic mechanism, avoiding harsh acidic reagents entirely. |

| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) |

This allows for the successful synthesis and isolation of peptides containing acid-labile moieties such as phosphorylation, glycosylation, or certain esters, which would be degraded by standard cleavage methods.

vs. Wang partial racemization

Streamlines Workflow and Enhances Reproducibility as a Pre-Loaded Building Block

Using a pre-formed, quality-controlled building block like Fmoc-L-Phe-MPPA simplifies the most variable step in SPPS: attachment of the C-terminal amino acid to the resin. This one-step coupling of the pre-loaded linker to an amino-functionalized resin circumvents the separate, often problematic, multi-step process of first attaching a linker handle and then performing an esterification reaction with Fmoc-L-Phe-OH, a step known to be susceptible to racemization and other side reactions.

| Evidence Dimension | Process Steps for First Residue Attachment |

| Target Compound Data | 1 Step: Couple Fmoc-L-Phe-MPPA to aminomethyl resin. |

| Comparator Or Baseline | 2+ Steps: Couple linker (e.g., HMPA) to resin, then activate and couple Fmoc-L-Phe-OH. |

| Quantified Difference | Reduces process steps by at least 50% for the initial loading phase. |

| Conditions | Initiation of Solid-Phase Peptide Synthesis |

This reduces labor, minimizes the consumption of coupling reagents, and crucially, lowers the risk of C-terminal epimerization, leading to higher crude purity and less batch-to-batch variability.

Enables High-Yield Release of Peptides Under Mild, Reagent-Free Conditions

The p-alkoxyphenacyl linker class, to which MPPA belongs, was developed to provide efficient photolysis. While early photolabile linkers often suffered from low or incomplete cleavage, this class has been used to synthesize peptides in good to high yields. For example, a similar p-alkoxyphenacyl linker was used to synthesize an octapeptide with a release yield of over 85%. This compares favorably to the 64% yield reported for the release of a decapeptide from an older generation o-nitrobenzyl photolabile linker.

| Evidence Dimension | Photolytic Cleavage Yield |

| Target Compound Data | >85% (reported for a similar p-alkoxyphenacyl linker) |

| Comparator Or Baseline | 64% (reported for an older o-nitrobenzyl linker) |

| Quantified Difference | Potentially >20% improvement in cleavage yield over first-generation photolabile linkers. |

| Conditions | Photolysis of resin-bound peptide |

Higher cleavage yield directly translates to a better overall process yield, and the absence of harsh cleavage reagents simplifies purification, which is critical for preparing peptides for biological assays where reagent contamination can be detrimental.

Synthesis of Peptides with Acid-Sensitive Post-Translational Modifications (PTMs)

This is the primary use case. The orthogonal photocleavage allows for the incorporation and preservation of acid-labile PTMs like O-sulfation, phosphorylation, or complex glycosidic bonds, which would be partially or completely removed by standard TFA-based cleavage protocols.

Preparation of Fully Protected Peptide Fragments for Convergent Synthesis

The ability to cleave the peptide from the resin while leaving all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) intact is a key advantage. This provides fully protected peptide segments that can be used in subsequent solution-phase fragment condensation (ligation) to build larger proteins.

High-Throughput Synthesis of Peptide Libraries for Biological Screening

The simplified one-step loading of the first residue enhances reproducibility, a critical factor in parallel synthesis. Additionally, cleavage via irradiation in a neutral buffer avoids the need to handle corrosive TFA cocktails in a high-throughput format and yields crude peptides that are more directly compatible with sensitive biological assays.

Application Fit

References

- [1] Nielsen, J., & Lyngsø, J. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS combinatorial science, 20(8), 438–484.

- [7] Otvos, L., & Urge, L. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 438-484.

- [17] Fields, G. B. (2002). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types